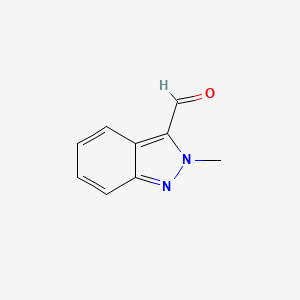

2-methyl-2H-indazole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylindazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-9(6-12)7-4-2-3-5-8(7)10-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWLSZQHLMZHHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=CC2=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355907 | |

| Record name | 2-methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34252-54-5 | |

| Record name | 2-methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Properties of 2-Methyl-2H-indazole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the structural properties of 2-methyl-2H-indazole-3-carbaldehyde, a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science.[1][2] This document delves into the molecule's core structural features, spectroscopic signature, and reactivity profile, offering valuable insights for researchers, scientists, and professionals engaged in drug development and organic synthesis. The guide synthesizes data from spectroscopic analyses and provides a framework for its application in the synthesis of complex molecular architectures.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged bicyclic heteroaromatic system that serves as a cornerstone in the design of numerous biologically active compounds.[3][4] Its unique electronic properties and ability to participate in various non-covalent interactions make it a sought-after scaffold in drug discovery. Notably, indazole derivatives have been successfully developed as kinase inhibitors for oncology applications, such as Pazopanib and Axitinib.[3][4] The subject of this guide, this compound, is a key intermediate that provides a versatile synthetic handle at the 3-position, enabling the construction of diverse molecular libraries for screening and development.[2]

The strategic placement of the methyl group at the N2 position and the carbaldehyde at the C3 position dictates the molecule's reactivity and steric profile, influencing its utility in various synthetic transformations.[1] This guide will elucidate the fundamental structural characteristics that underpin its chemical behavior and potential applications.

Molecular Structure and Crystallographic Insights

This compound possesses the molecular formula C₉H₈N₂O and a molecular weight of 160.17 g/mol .[1] The core of the molecule is a planar indazole ring system, a fusion of a benzene ring and a pyrazole ring. The substitution pattern, specifically the N2-methylation, is a critical determinant of its electronic distribution and reactivity compared to its 1H-indazole isomer.

Logical Flow of Structural Analysis

Caption: Workflow for the structural characterization of this compound.

Spectroscopic Characterization: A Definitive Fingerprint

The structural identity of this compound is unequivocally established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, culminating in a comprehensive understanding of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are indispensable for delineating the carbon-hydrogen framework. The chemical shifts and coupling constants are highly diagnostic of the substitution pattern on the indazole ring.

Table 1: Typical ¹H NMR Spectroscopic Data

| Proton Assignment | Chemical Shift (δ) in CDCl₃ [ppm] | Multiplicity |

| Aldehyde-H | ~10.31 | s |

| Aromatic-H | ~8.14 | m |

| Aromatic-H | ~7.28 | m |

| N-CH₃ | ~2.62 | s |

Note: The specific chemical shifts for the aromatic protons can vary depending on the substitution pattern of related derivatives, but the provided values are representative for similar structures.[5]

The downfield chemical shift of the aldehyde proton is a hallmark of its electron-withdrawing nature.[1] The singlet multiplicity confirms the absence of adjacent protons. The methyl protons also appear as a singlet, consistent with their attachment to a nitrogen atom.

Table 2: Typical ¹³C NMR Spectroscopic Data

| Carbon Assignment | Chemical Shift (δ) in CDCl₃ [ppm] |

| C=O (Aldehyde) | ~187.7 |

| Aromatic-C | ~145.3, 141.5, 128.2, 124.7, 120.9, 120.2, 119.5 |

| N-CH₃ | ~16.8 |

Note: These values are based on data for structurally similar compounds and serve as a reference.[5]

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in the molecule. The vibrational frequencies are characteristic of specific bond types.

Table 3: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | ~1672 | Strong |

| Aromatic C-H Stretch | ~3077 | Medium |

| C-N Stretch | ~1326 | Medium |

| Aromatic C=C Stretch | ~1449 | Medium |

The strong absorption band around 1672 cm⁻¹ is a definitive indicator of the conjugated aldehyde carbonyl group.[5]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of the molecule, further corroborating its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Table 4: Mass Spectrometry Data

| Ion | m/z (calculated) | m/z (found) |

| [M-H]⁻ | 159.0558 | 159.0549 |

Note: Data is for a structurally similar compound and is representative.[5] The molecular ion peak is expected at m/z 160. A characteristic fragmentation would be the loss of the formyl group (CHO), resulting in a fragment at m/z 131.

Synthesis and Reactivity: A Versatile Synthetic Intermediate

The aldehyde functionality at the C3 position renders this compound a versatile precursor for a wide array of chemical transformations.

Synthesis

Several synthetic routes to this compound have been reported. A common and effective method involves the nitrosation of indoles.[3][5] This transformation proceeds via a multi-step pathway involving the nitrosation at the C3 position of a corresponding indole precursor, followed by ring opening and subsequent ring closure to form the indazole-3-carbaldehyde.[3]

Another approach involves the regioselective formylation of a 2-methyl-2H-indazole precursor.[1][4] Microwave-assisted methods have been shown to improve yields and reduce reaction times for such formylation reactions.[1][4]

Synthetic Pathway via Indole Nitrosation

Caption: A generalized synthetic route to indazole-3-carbaldehydes from indole precursors.

Reactivity

The aldehyde group is the primary site of reactivity, participating in a variety of classical organic reactions:

-

Condensation Reactions: It readily undergoes Knoevenagel and Wittig reactions to form α,β-unsaturated systems, extending the conjugation of the indazole core.[3]

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent provides access to a diverse range of 3-(aminomethyl)-2-methyl-2H-indazoles.

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing further avenues for functionalization.

-

Cyclization Reactions: The aldehyde can serve as an electrophilic partner in cyclization reactions to construct more complex heterocyclic systems fused to the indazole ring.[3]

Applications in Drug Discovery and Materials Science

The synthetic versatility of this compound makes it a valuable starting material in several research areas:

-

Pharmaceuticals: As a key building block, it enables the synthesis of novel indazole derivatives for screening against various biological targets.[1][2] The indazole scaffold is a known pharmacophore in kinase inhibitors, and modifications at the C3 position can be used to fine-tune potency and selectivity.[3][4]

-

Material Science: The extended π-system of indazole derivatives suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]

Conclusion

This compound is a molecule of significant synthetic utility, underpinned by its well-defined structural and spectroscopic properties. This guide has provided a detailed overview of its molecular architecture, a comprehensive summary of its spectroscopic fingerprint, and an exploration of its synthetic accessibility and reactivity. The insights presented herein are intended to empower researchers in medicinal chemistry and materials science to effectively utilize this versatile building block in the design and synthesis of novel functional molecules.

References

- 1. Buy this compound | 34252-54-5 [smolecule.com]

- 2. This compound|CAS 34252-54-5 [benchchem.com]

- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 4. ijsdr.org [ijsdr.org]

- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Methyl-2H-indazole-3-carbaldehyde (CAS: 34252-54-5): A Keystone Intermediate in Modern Drug Discovery

This document provides an in-depth technical overview of 2-methyl-2H-indazole-3-carbaldehyde, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, its versatile reactivity, and its strategic importance in constructing pharmacologically active agents.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions allow it to serve as a bioisostere for native structures like indoles, engaging with biological targets such as protein kinases.[3][4][5] Consequently, indazole derivatives are at the core of numerous approved drugs and clinical candidates, including potent kinase inhibitors like Pazopanib and Axitinib, which target signaling pathways in oncology.[3][5]

This compound (CAS 34252-54-5) emerges as a particularly valuable intermediate. The aldehyde functional group at the C3 position is a versatile chemical handle, primed for a wide array of subsequent transformations.[3][6] The N2-methylation distinguishes it from the more thermodynamically stable 1H-indazole tautomer, influencing its reactivity, solubility, and the spatial orientation of substituents in the final drug candidates.[1][6] This guide will dissect the essential technical aspects of this compound, providing a robust foundation for its application in research and development.

Physicochemical and Spectroscopic Profile

Accurate identification and characterization are the bedrock of chemical synthesis. This compound is typically a yellow solid with a melting point in the range of 75-77 °C.[6] Its identity is unequivocally confirmed through a combination of spectroscopic techniques.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 34252-54-5 | [7][8][9] |

| Molecular Formula | C₉H₈N₂O | [6][10][11] |

| Molecular Weight | 160.18 g/mol | [6][11] |

| Physical Form | Solid | [6][10] |

| Melting Point | 75-77 °C | [6] |

| Storage | Inert atmosphere, 2-8 °C |[10] |

Spectroscopic Data Summary:

The true structural confirmation lies in its spectral signature. The key distinguishing features arise from the specific tautomeric form (2H) and the conjugated aldehyde group.

Table 2: Key Spectroscopic Identifiers

| Technique | Feature | Characteristic Signal | Rationale & Significance |

|---|---|---|---|

| ¹H NMR | Aldehyde Proton | Singlet, δ ~9.8-10.2 ppm | Highly deshielded due to the electronic effect of the carbonyl group, confirming the presence of the formyl moiety.[6] |

| Methyl Protons | Singlet, δ ~4.2 ppm | Corresponds to the N-CH₃ group at the 2-position. Its integration (3H) and singlet nature are key identifiers. | |

| Aromatic Protons | Multiplets, δ ~7.2-8.2 ppm | Complex splitting pattern characteristic of the substituted benzene ring of the indazole core. | |

| IR Spectroscopy | C=O Stretch | Strong absorption, ~1680-1720 cm⁻¹ | Characteristic of a conjugated aldehyde carbonyl group.[6] |

| Ring Vibrations | Multiple bands, ~1400-1600 cm⁻¹ | Skeletal vibrations of the indazole ring system.[6] | |

| Mass Spectrometry | Molecular Ion | m/z 160 [M]⁺ | Corresponds to the molecular weight of the compound.[6] |

| Fragmentation | m/z 131 [M-29]⁺ | Loss of the formyl radical (•CHO), a hallmark fragmentation for aldehydes.[6] |

| | Fragmentation | m/z 145 [M-15]⁺ | Loss of the methyl radical (•CH₃) from the N2 position.[6] |

Synthesis: Navigating the Path to a Key Intermediate

The synthesis of 3-formyl indazoles presents unique challenges. Unlike electron-rich indoles, the direct Vilsmeier-Haack formylation at the C3 position of the indazole core is notoriously ineffective.[5] This necessitates more nuanced synthetic strategies. Two primary, logically distinct pathways are considered: a multi-step sequence involving ring formation followed by alkylation, and a more modern direct C-H functionalization approach.

References

- 1. mdpi.com [mdpi.com]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 6. Buy this compound | 34252-54-5 [smolecule.com]

- 7. This compound | 34252-54-5 [chemicalbook.com]

- 8. file.chemscene.com [file.chemscene.com]

- 9. This compound | 34252-54-5 [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. PubChemLite - this compound (C9H8N2O) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 2-Methyl-2H-indazole-3-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2H-indazole-3-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. As a derivative of the indazole scaffold, a known bioisostere of indole, this compound has garnered significant attention for its role as a key intermediate in the synthesis of a variety of bioactive molecules, most notably kinase inhibitors for oncological applications.[1][2] The strategic placement of the methyl group at the N2 position and the reactive carbaldehyde at the C3 position offers a unique combination of stability and synthetic versatility, making it a valuable tool for drug discovery and the development of complex molecular architectures.[1]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and subsequent reactions, and an exploration of its applications in modern drug development.

Physicochemical and Spectroscopic Properties

This compound is typically a yellow solid with a melting point in the range of 75 to 77 °C.[1] Its molecular structure is characterized by a planar indazole ring system, a feature confirmed by crystallographic studies of related compounds.[1]

Structural and Molecular Data

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| CAS Number | 34252-54-5 | [1] |

| IUPAC Name | 2-methylindazole-3-carbaldehyde | [1] |

| SMILES | CN1C(=C2C=CC=CC2=N1)C=O | [1] |

| InChI Key | SMWLSZQHLMZHHV-UHFFFAOYSA-N | [1] |

Spectroscopic Profile

The structural identity of this compound is definitively established through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum is particularly informative for distinguishing this isomer from its 1H-indazole counterpart. The aldehyde proton characteristically appears as a singlet in the deshielded region of the spectrum.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically observed between 1680-1720 cm⁻¹.[1] This position reflects the conjugation of the aldehyde with the aromatic indazole ring system. Additional characteristic peaks are found in the 1400-1600 cm⁻¹ region, corresponding to the skeletal vibrations of the indazole ring.[1]

-

Mass Spectrometry (MS) : Mass spectrometric analysis typically shows a molecular ion peak (M⁺) at an m/z of 160, consistent with its molecular weight.[1] Characteristic fragmentation patterns include the loss of the methyl group (M-15) and the formyl group (M-29), providing further structural confirmation.[1]

| Spectroscopic Data | Observed Features |

| ¹H NMR | Aldehyde proton (CHO) singlet: ~δ 9.8-10.2 ppm |

| IR (cm⁻¹) | Strong C=O stretch: ~1680-1720 cm⁻¹; Indazole ring vibrations: ~1400-1600 cm⁻¹ |

| MS (m/z) | Molecular Ion [M]⁺: 160; Key Fragments: 145 ([M-CH₃]⁺), 131 ([M-CHO]⁺) |

Synthesis and Reactivity

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthetic Pathways Overview

Caption: Key synthetic routes to this compound.

Experimental Protocol: Synthesis via Nitrosation of 2-Methylindole

This procedure is adapted from established methods for the conversion of indoles to indazole-3-carbaldehydes.[2] The nitrosation of 2-methylindole, followed by acid-catalyzed rearrangement, provides a direct route to the indazole scaffold. Subsequent N-methylation would yield the final product.

Materials:

-

2-Methylindole

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Dimethylformamide (DMF)

-

Water (H₂O)

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Methyl Iodide (CH₃I)

-

Potassium Carbonate (K₂CO₃)

-

Acetone

Procedure:

-

Preparation of 1H-Indazole-3-carbaldehyde:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve sodium nitrite (8 equivalents) in a mixture of water and DMF.

-

Slowly add concentrated HCl (2.7 equivalents) to the solution while maintaining the temperature at 0 °C.

-

In a separate flask, dissolve 2-methylindole (1 equivalent) in DMF.

-

Add the indole solution dropwise to the cold nitrous acid solution over a period of 2 hours.

-

After the addition is complete, allow the reaction to stir at room temperature for 12 hours, monitoring by TLC.

-

Upon completion, extract the mixture three times with ethyl acetate.

-

Wash the combined organic layers with water, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1H-indazole-3-carbaldehyde.

-

-

N-Methylation:

-

Dissolve the purified 1H-indazole-3-carbaldehyde in acetone in a round-bottom flask.

-

Add potassium carbonate (2 equivalents) and methyl iodide (1.5 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.

-

The residue will contain a mixture of 1-methyl and 2-methyl isomers. Purify by column chromatography to isolate the desired this compound.

-

Chemical Reactivity and Key Transformations

The aldehyde functionality at the C3 position is the primary site of reactivity, serving as a versatile handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Caption: Key chemical transformations of this compound.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol provides a general method for the Knoevenagel condensation, a reliable C-C bond-forming reaction.[3][4]

Materials:

-

This compound

-

Malononitrile

-

Piperidine (catalytic amount)

-

Ethanol

-

Ice-cold water

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).

-

Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

-

Stir the mixture at room temperature. The product may begin to precipitate out of the solution.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

If precipitation occurs, collect the product by vacuum filtration and wash the solid with ice-cold water.

-

If the product remains in solution, remove the ethanol under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield 2-(2-methyl-2H-indazol-3-ylmethylene)malononitrile.

Analytical Procedures

Ensuring the purity and identity of this compound is critical for its use in subsequent synthetic steps, particularly in a drug development context. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Experimental Protocol: HPLC Purity Analysis

This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution of 1 mg/mL in acetonitrile. Dilute with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

Applications in Drug Discovery

The 2H-indazole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a crucial entry point for the synthesis of highly functionalized derivatives. Its primary application lies in the development of kinase inhibitors, which are a major class of targeted cancer therapies. The aldehyde group allows for the construction of complex side chains that can interact with specific binding pockets in protein kinases.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials.

-

Incompatibilities: Avoid strong oxidizing agents, strong bases, and amines.[5]

Always consult the most up-to-date SDS from the supplier before handling any chemical.

Conclusion

This compound is a compound of significant strategic importance for researchers in organic synthesis and drug discovery. Its well-defined physical and spectroscopic properties, coupled with its versatile reactivity, make it an invaluable precursor for the synthesis of complex heterocyclic systems. The methodologies outlined in this guide provide a framework for its synthesis, analysis, and further functionalization, paving the way for the development of novel therapeutic agents.

References

- 1. Buy this compound | 34252-54-5 [smolecule.com]

- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. bhu.ac.in [bhu.ac.in]

- 5. fishersci.ca [fishersci.ca]

2-methyl-2H-indazole-3-carbaldehyde molecular weight and formula

An In-Depth Technical Guide to 2-Methyl-2H-indazole-3-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We delve into its core physicochemical and spectroscopic properties, provide a detailed, field-proven synthetic protocol, and explore its reactivity and critical role as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This document is structured to serve as a practical resource, combining theoretical grounding with actionable experimental insights for professionals in drug discovery and development.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocycles are foundational building blocks in pharmaceutical science, with the indazole nucleus being recognized as a "privileged structure".[1][2] This bicyclic aromatic system, composed of a fused benzene and pyrazole ring, is a bioisostere of indole and exhibits a unique capacity for hydrogen bonding, enabling it to interact effectively within the active sites of proteins.[3]

Indazoles exist in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the kinetically favored, often more synthetically challenging, 2H-indazole.[1][2][4] The compound this compound belongs to the latter class, where the N2 position of the pyrazole ring is substituted. This specific substitution pattern is a key feature in several advanced drug candidates and approved therapeutics.[5] The presence of a reactive carbaldehyde group at the C3 position further enhances its utility, providing a chemical handle for extensive functionalization and the construction of complex molecular architectures.[6] Consequently, this compound serves as a pivotal precursor for a new generation of targeted therapies, including potent kinase inhibitors.[3][6]

Core Physicochemical and Structural Properties

The fundamental identity and purity of this compound are established through its distinct physicochemical properties. The compound is typically a yellow solid.[6]

Table 1: Key Properties and Identifiers

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₉H₈N₂O | [6][7][8] |

| Molecular Weight | 160.18 g/mol | [6][7][9] |

| IUPAC Name | 2-methylindazole-3-carbaldehyde | [6][7] |

| CAS Number | 34252-54-5 | [6][7] |

| Canonical SMILES | CN1C(=C2C=CC=CC2=N1)C=O | [6] |

| InChI Key | SMWLSZQHLMZHHV-UHFFFAOYSA-N | [6][7] |

| Melting Point | 75-77 °C |[6] |

Structurally, the molecule possesses a planar configuration characteristic of the indazole ring system. The N2-methylation is a defining feature that differentiates it from its 1H-tautomer, influencing its electronic properties, reactivity, and biological interaction profile.[6]

Spectroscopic and Analytical Characterization

Rigorous structural confirmation is essential for any synthetic intermediate. The following spectroscopic data are definitive for verifying the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides unambiguous confirmation of the structure. The most diagnostic signal is the singlet corresponding to the aldehyde proton, which appears significantly downfield (typically δ 9.8-10.2 ppm) due to the strong deshielding effect of the carbonyl group.[6] The protons on the benzo-fused ring appear in the aromatic region, and a sharp singlet for the N-methyl group protons provides clear evidence of the N2 substitution.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ is characteristic of the C=O stretching vibration of the aldehyde.[6] The precise position within this range is influenced by the conjugation with the indazole ring. Additional bands corresponding to aromatic C-H and C=C skeletal vibrations are also observed.[6]

Mass Spectrometry (MS)

Mass spectrometric analysis confirms the molecular weight of the compound. The molecular ion peak [M]⁺ is observed at an m/z of 160.[6] The fragmentation pattern is also highly informative; characteristic fragments include the loss of the formyl radical (M-29) and the methyl radical (M-15), providing further validation of the assigned structure.[6]

Synthetic Methodologies

The synthesis of 2H-indazoles has historically been a challenge compared to their 1H-counterparts.[1] However, modern organometallic chemistry has enabled highly efficient and regioselective routes.

Featured Protocol: One-Pot, Three-Component Copper-Catalyzed Synthesis

This method is chosen for its high efficiency, operational simplicity, and broad substrate tolerance, representing a state-of-the-art approach.

Principle: This synthesis is a powerful example of a domino reaction, where multiple bond-forming events occur sequentially in a single pot. It proceeds via a copper-catalyzed cascade involving an initial condensation, followed by C-N and N-N bond formations to construct the indazole ring.[1][10] Using copper(I) iodide as the catalyst is critical as it facilitates both the amination and the subsequent cyclization with the azide.

Experimental Protocol:

-

Vessel Preparation: To a flame-dried 50 mL Schlenk flask, add a magnetic stir bar, copper(I) iodide (CuI, 10 mol%), and a ligand such as TMEDA (10 mol%) if required.

-

Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add 2-bromobenzaldehyde (1.0 eq), sodium azide (NaN₃, 1.5 eq), and the solvent, dimethyl sulfoxide (DMSO).

-

Amine Introduction: Add methylamine (primary amine, 1.2 eq) to the stirring suspension.

-

Reaction Conditions: Seal the flask and heat the reaction mixture to 120 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.[1]

-

Work-up: After cooling to room temperature, quench the reaction by pouring the mixture into water.

-

Extraction: Extract the aqueous phase with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure this compound.

Caption: One-Pot Copper-Catalyzed Synthetic Workflow.

Chemical Reactivity and Applications in Drug Development

The synthetic value of this compound lies in the high reactivity of its aldehyde group, which serves as an electrophilic site for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.

Key Transformations

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethyl-indazoles.

-

Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for the extension of carbon chains.

-

Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems, which are themselves versatile intermediates.[6]

-

Cyclization Reactions: Use as a dielectrophile or in multi-component reactions to build more complex heterocyclic systems fused to the indazole core.

Role as a Precursor to Kinase Inhibitors

The indazole scaffold is a cornerstone in the design of kinase inhibitors, which are crucial in oncology and immunology.[2][3] Many of these drugs target the ATP-binding site of kinases. The 2-methyl-2H-indazole moiety can act as a stable, bio-isosteric hinge-binding motif. The C3 position, functionalized from the carbaldehyde starting material, is often elaborated into a larger side chain that occupies the hydrophobic pocket of the kinase, ensuring both potency and selectivity. Pazopanib, an approved anti-cancer agent, is a prominent example of a drug whose synthesis relies on a functionalized indazole core.[6]

Caption: Role of Indazole-Derived Kinase Inhibitors.

Conclusion

This compound is more than a simple chemical compound; it is a strategic platform for innovation in medicinal chemistry. Its well-defined physicochemical properties, confirmed by robust spectroscopic methods, make it a reliable starting material. Modern synthetic protocols, such as the copper-catalyzed multi-component reaction, have made this valuable 2H-indazole tautomer readily accessible. Its true power is realized in its application as a versatile intermediate, where the reactive aldehyde handle enables the construction of diverse and complex molecules, particularly a class of highly effective kinase inhibitors. For researchers in drug discovery, a thorough understanding of this building block is essential for the continued development of next-generation targeted therapies.

References

- 1. gjesr.com [gjesr.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 4. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijsdr.org [ijsdr.org]

- 6. Buy this compound | 34252-54-5 [smolecule.com]

- 7. fishersci.ie [fishersci.ie]

- 8. PubChemLite - this compound (C9H8N2O) [pubchemlite.lcsb.uni.lu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 2H-Indazole synthesis [organic-chemistry.org]

tautomeric forms of methyl-indazole-carbaldehyde

An In-Depth Technical Guide to the Tautomeric Forms of Methyl-Indazole-Carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole and its derivatives represent a class of privileged heterocyclic scaffolds in medicinal chemistry and materials science.[1][2] Comprising a fused benzene and pyrazole ring, this aromatic system is a bioisostere of indole and is present in numerous FDA-approved drugs, including kinase inhibitors for cancer therapy like Axitinib and Entrectinib.[3][4] A critical, yet often complex, aspect of indazole chemistry is the phenomenon of annular prototropic tautomerism.[3][5] Unsubstituted or C-substituted indazoles can exist as two primary, interconverting tautomeric forms: the 1H-indazole and the 2H-indazole.[6]

The position of the mobile proton profoundly influences the molecule's electronic distribution, hydrogen bonding capabilities, steric profile, and overall physicochemical properties.[3] Consequently, this tautomeric equilibrium can dramatically impact a compound's biological activity, pharmacokinetic profile, and even its synthetic accessibility. For drug development professionals, an inability to control or definitively characterize the dominant tautomeric form can lead to inconsistent biological data and challenges in establishing clear structure-activity relationships (SAR).[7]

This technical guide provides a comprehensive exploration of the , a key building block for more complex, biologically active molecules.[8] We will delve into the structural nuances of its tautomers, present field-proven methodologies for their synthesis and characterization, and discuss the critical implications of this tautomerism in the context of drug discovery.

The Tautomeric Landscape of Methyl-Indazole-Carbaldehyde

The core of the issue lies in the dynamic equilibrium between the 1H- and 2H-tautomers for any indazole bearing a proton on one of the ring nitrogens. The 1H-tautomer, featuring a benzenoid structure, is generally the thermodynamically more stable and predominant form in solution and the solid state.[4][6] In contrast, the 2H-tautomer possesses a less stable ortho-quinoid character.[4]

However, this energetic preference is not absolute. The equilibrium can be influenced by several factors:

-

Substituent Effects: The electronic nature and position of substituents on the ring can alter the relative stability.

-

Solvent Polarity: The polarity of the solvent can preferentially stabilize one tautomer over the other.[9]

-

Hydrogen Bonding: The formation of strong intra- or intermolecular hydrogen bonds can stabilize the otherwise less favored 2H-tautomer.[9]

-

Physical State: The dominant tautomer in the gas phase can differ from that in solution or the solid state.[10][11]

For a C-methylated indazole-3-carbaldehyde (where the methyl group is on the benzene ring), this equilibrium is a central consideration. If the methyl group is used to alkylate one of the nitrogen atoms (forming N1-methyl or N2-methyl indazole), the tautomerism is "locked," resulting in two distinct constitutional isomers rather than readily interconverting tautomers.

Caption: Annular tautomerism in C-methyl-1H-indazole-3-carbaldehyde.

Synthesis of Methyl-Indazole-Carbaldehyde

The synthesis of 1H-indazole-3-carbaldehydes is reliably achieved through the acid-catalyzed nitrosation of corresponding indole precursors.[8][12] This transformation proceeds via a multistep pathway involving nitrosation at the C3 position, addition of water, and subsequent ring opening and re-closure to form the stable 1H-indazole ring system.[8] This method is robust and applicable to a wide range of substituted indoles, including those with electron-donating or electron-withdrawing groups.[8]

Experimental Protocol: Synthesis of 7-Methyl-1H-indazole-3-carbaldehyde

This protocol is adapted from established procedures for the nitrosation of substituted indoles.[13] The causality behind this experimental design is the controlled generation of a nitrosating agent in situ, which then reacts with the electron-rich C3 position of the indole. The reverse addition of the indole solution ensures that the indole is always in the presence of excess nitrosating agent, driving the reaction to completion.

Materials:

-

7-Methyl-indole

-

Sodium nitrite (NaNO₂)

-

2 N Hydrochloric acid (HCl)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, prepare a solution of sodium nitrite (1.1 equiv) in deionized water and DMF.

-

Slowly add 2 N hydrochloric acid (1.1 equiv) to the cooled nitrite solution while maintaining the temperature at 0 °C. Stir for 10 minutes to generate the nitrosating agent.

-

In a separate flask, dissolve 7-methyl-indole (1.0 equiv) in DMF.

-

Add the solution of 7-methyl-indole dropwise to the cold, stirring reaction mixture over a period of approximately 2 hours using a syringe pump.

-

After the addition is complete, allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water (3x) and then with brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude solid by column chromatography on silica gel to afford the pure 7-Methyl-1H-indazole-3-carbaldehyde.[13]

Caption: Workflow for synthesis of 7-methyl-1H-indazole-3-carbaldehyde.

Spectroscopic Elucidation of Tautomeric Forms

Unambiguous structural assignment is paramount. A combination of spectroscopic techniques provides a self-validating system to differentiate between 1H and 2H tautomers of C-methylated indazoles or to confirm the structure of N-methylated constitutional isomers.[6][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing indazole isomers.[6] The chemical environment of protons and carbons differs significantly between the 1H and 2H forms.

¹H NMR:

-

H-3 Proton: The proton at the 3-position is a key diagnostic signal. It is typically more deshielded (appears at a higher chemical shift) in 2H-indazoles (~8.4 ppm) compared to 1H-indazoles (~8.1 ppm).[14]

-

N-H Proton: For C-methylated indazoles, the 1H-tautomer will exhibit a characteristic broad N-H signal, often at a very high chemical shift (~13.4 ppm), which is absent in the 2H-tautomer and in N-methylated derivatives.[14]

¹³C NMR:

-

C3 and C3a Carbons: The chemical shifts of the carbon atoms in the pyrazole ring are highly informative. In N-2 isomers, the C3 and C3a carbons are notably more shielded (appear at lower chemical shifts) compared to the N-1 isomers.[15]

| Nucleus | 1H-Isomer/Tautomer | 2H-Isomer/Tautomer | Key Differentiator |

| ¹H N-H | ~13.4 ppm (broad singlet) | Absent | Presence of a broad N-H signal is characteristic of the 1H-tautomer.[14] |

| ¹H H-3 | ~8.1 ppm (singlet) | ~8.4 ppm (singlet) | H-3 is more deshielded in the 2H-form.[14] |

| ¹³C C-3 | More deshielded | ~10 ppm more shielded | Significant shielding of C-3 in the 2H-form.[15] |

| ¹³C C-3a | More deshielded | ~2-3 ppm more shielded | Shielding of C-3a in the 2H-form.[15] |

| Table 1: Comparative NMR Chemical Shifts (δ, ppm) for Indazole Tautomers/Isomers. Values are representative and can vary with substitution and solvent. |

Protocol for NMR Analysis:

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often useful for observing exchangeable N-H protons.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT can be used to aid in assigning carbon signals.

-

2D NMR: If assignments are ambiguous, acquire 2D NMR spectra such as HSQC and HMBC to confirm connectivities.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present, particularly the N-H bond.

-

N-H Stretch: 1H-tautomers exhibit a characteristic N-H stretching vibration. In the solid state (KBr pellet), this often appears as a broad band in the 3100-3300 cm⁻¹ region due to hydrogen bonding. The absence of this band in an N-methylated derivative confirms substitution on the nitrogen.

-

C=O Stretch: The carbaldehyde C=O stretching frequency will be present in all isomers, typically in the range of 1680-1710 cm⁻¹.

Protocol for IR Analysis (KBr Pellet):

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

The electronic transitions of the 1H and 2H systems differ, leading to distinct UV-Vis absorption spectra. This difference is rooted in the benzenoid versus quinoid nature of the aromatic systems.

-

Absorption Maxima (λmax): 2H-indazoles typically absorb light more strongly and at longer wavelengths (a bathochromic shift) compared to their 1H-counterparts.[16][17] This is a direct consequence of the different electronic structures.

Protocol for UV-Vis Analysis:

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., methanol, acetonitrile) to an appropriate concentration (typically in the micromolar range) to ensure the absorbance is within the linear range of the instrument (0.1 - 1.0 AU).

-

Data Acquisition: Record the absorption spectrum against a solvent blank over a suitable wavelength range (e.g., 200-400 nm).

Computational Insights into Tautomer Stability

Alongside experimental data, computational chemistry provides powerful predictive insights into tautomeric equilibria.[18] Quantum mechanical methods, particularly Density Functional Theory (DFT), can be used to calculate the relative energies of different tautomers in the gas phase or with solvent corrections.[10][11] These calculations help rationalize experimental observations and predict the dominant form under various conditions.

-

Methodology: Calculations are typically performed at levels like B3LYP/6-31G** to optimize the geometry of each tautomer and calculate its electronic energy.[10] The tautomer with the lower calculated energy is predicted to be the more stable form.

-

Validation: Computational results are often in excellent agreement with experimental findings, confirming, for example, that the 1H-tautomer of most indazoles is more stable by several kJ/mol.[10][19]

| Tautomer System | Calculation Method | Relative Energy (ΔE, kJ/mol) | Conclusion |

| Indazole (1H vs 2H) | MP2/6-31G | 15 | 1H-tautomer is more stable[19] |

| Substituted Indazolones | B3LYP/6-31G | Varies | 2H-tautomer can be more stable in the gas phase[11] |

| Table 2: Representative Computational Data on Indazole Tautomer Stability. |

Implications for Drug Discovery and Development

The precise tautomeric form of an active pharmaceutical ingredient (API) is a critical quality attribute. The two tautomers of a C-substituted methyl-indazole-carbaldehyde are distinct chemical entities with different properties:

-

Receptor Binding: They present different hydrogen bond donor/acceptor patterns to a biological target. A switch from a 1H- to a 2H-tautomer changes the N-H donor at position 1 to a lone pair acceptor, while the acceptor at position 2 becomes an N-H donor. This can fundamentally alter the binding mode and affinity.[3]

-

Physicochemical Properties: Tautomers can have different solubilities, lipophilicities (logP), and pKa values, all of which are crucial for ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Intellectual Property: The ability to isolate and characterize a single, stable tautomer can be crucial for patent protection.

Therefore, for any drug discovery program involving indazole scaffolds, it is essential to determine the dominant tautomeric form under physiological conditions and ensure that synthetic routes consistently produce the desired form.

Conclusion

The tautomerism of methyl-indazole-carbaldehyde is a multifaceted challenge that requires a rigorous and integrated approach for its resolution. While the 1H-tautomer is generally favored, researchers must be aware of the factors that can shift the equilibrium. A combined strategy employing robust synthetic protocols, definitive spectroscopic analysis—with NMR as the cornerstone—and supportive computational modeling provides the necessary framework for unambiguous structural elucidation. For scientists in drug development, mastering the control and characterization of indazole tautomerism is not merely an academic exercise; it is a prerequisite for the design of safe, effective, and reproducible medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 9. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

2-methyl-2H-indazole-3-carbaldehyde melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 2-methyl-2H-indazole-3-carbaldehyde

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document details its core physical properties, focusing on the melting point and the considerations for its boiling point. Authored for researchers and drug development professionals, this paper synthesizes experimental data with practical insights, covering determination protocols, synthesis context, and essential safety information. The objective is to equip scientists with the authoritative data and procedural knowledge necessary for the effective handling and application of this compound.

Introduction to this compound

This compound is a heterocyclic organic compound featuring an indazole core, which is a bicyclic structure composed of fused benzene and pyrazole rings. Its molecular formula is C₉H₈N₂O, and it has a molecular weight of approximately 160.17 g/mol [1]. The structure is characterized by a methyl group at the N2 position of the indazole ring and a carbaldehyde (formyl) group at the C3 position[1]. This specific arrangement, the 2H-indazole tautomer, is crucial as it influences the molecule's reactivity and physical properties[1].

The significance of this compound lies primarily in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The indazole scaffold is a privileged structure found in numerous biologically active compounds, and this compound serves as a precursor for kinase inhibitors and various anticancer agents[1]. The reactive aldehyde group allows for a wide range of chemical transformations, including Knoevenagel condensations, Wittig reactions, and reductive aminations, making it a valuable tool for building molecular diversity[1].

Core Physicochemical Properties

The physical state and thermal properties of a compound are critical for its storage, handling, and use in chemical reactions. This compound is typically a yellow solid at room temperature[1].

| Property | Value | Source |

| IUPAC Name | 2-methylindazole-3-carbaldehyde | [1] |

| CAS Number | 34252-54-5 | [1] |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Appearance | Yellow Solid | [1] |

| Melting Point | 75 - 77 °C | [1] |

| Boiling Point | Not reported; likely decomposes | N/A |

Melting Point

The melting point is a fundamental and reliable indicator of a solid compound's purity. For this compound, the reported melting point is in the range of 75 to 77 °C [1]. A sharp melting range, like the 2-degree span reported, typically suggests a high degree of purity. Impurities tend to depress and broaden the melting range. This value is critical for researchers to verify the identity and purity of a synthesized or purchased batch of the compound.

Boiling Point

A boiling point for this compound at atmospheric pressure is not typically reported in chemical literature or supplier specifications. This is common for organic solids with relatively complex structures and moderate molecular weights. At the high temperatures required for boiling at atmospheric pressure, the compound is likely to undergo thermal decomposition before it can vaporize. The energy required to overcome the intermolecular forces in the crystal lattice and then transition to a gaseous state would likely also be sufficient to break covalent bonds within the molecule.

Determination of a boiling point would necessitate the use of vacuum distillation. By reducing the pressure, the temperature required to induce boiling is significantly lowered, potentially to a point below the onset of decomposition. However, as this is primarily a stable solid used as a synthetic intermediate, its boiling point is of less practical importance than its melting point.

Experimental Protocols for Physical Constant Determination

Accurate determination of physical constants is foundational to chemical research. The following protocols outline standard, self-validating methodologies for determining the melting point of this compound.

Melting Point Determination (Capillary Method)

This method is the most common and accessible for determining the melting point of a solid organic compound. The causality behind this procedure is to heat a small, packed sample slowly and uniformly to observe the precise temperature range over which the phase transition from solid to liquid occurs.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. Grinding in a mortar and pestle may be necessary. This ensures uniform heat transfer.

-

Tap the open end of a capillary tube (sealed at one end) into the powder to collect a small amount of the sample.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end. The packed sample height should be 2-3 mm for optimal results.

-

-

Calibration:

-

Before analyzing the sample, calibrate the melting point apparatus using a standard compound with a well-known, sharp melting point close to the expected range (e.g., benzoin, m.p. 135-137 °C, or a standard closer to 76 °C if available). This step validates the accuracy of the apparatus's thermometer.

-

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (i.e., around 55 °C).

-

Once this temperature is reached, reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded range should be compared to the literature value (75-77 °C).

-

Caption: Workflow for Melting Point Determination.

Synthesis Context and Structural Implications

The method of synthesis can influence the purity and, therefore, the physical properties of this compound. A common synthetic route is the regioselective formylation of 2-methyl-2H-indazole. For instance, microwave-assisted formylation techniques have been developed to enhance yields and reduce reaction times[1][2]. Another approach involves a copper-catalyzed three-component synthesis from 2-bromobenzaldehydes, primary amines, and sodium azide, which offers an efficient route to the 2H-indazole core[1][3].

The structure itself—a planar heterocyclic system with a polar carbaldehyde group—governs its physical properties.

-

Polarity: The nitrogen atoms and the carbonyl group (C=O) introduce significant polarity, leading to dipole-dipole interactions between molecules in the crystal lattice.

-

Intermolecular Forces: These dipole-dipole forces, along with van der Waals forces, are relatively strong, resulting in a solid state at room temperature and a moderately high melting point for a molecule of its size.

-

Crystal Packing: The planarity of the indazole ring system allows for efficient packing in the crystal lattice, further strengthening intermolecular attractions and contributing to its melting point.

Safety and Handling

As a laboratory chemical, proper handling of this compound is essential. According to safety data sheets, the compound is classified as a skin and eye irritant[4].

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat[4].

-

Handling: Wash hands thoroughly after handling. Avoid ingestion, inhalation, and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood[4].

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. It should be stored away from strong oxidizing agents, strong bases, and amines[4].

-

First Aid: In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes[4].

Conclusion

This compound is a crucial synthetic intermediate with well-defined physical properties. Its melting point of 75-77 °C serves as a reliable benchmark for purity and identity confirmation. While a boiling point at atmospheric pressure is not practically relevant due to thermal instability, this guide provides the necessary context for its handling and application. By understanding its physicochemical properties through the lens of authoritative data and standardized experimental protocols, researchers can confidently and safely utilize this versatile compound in the advancement of organic synthesis and drug discovery.

References

The Strategic Role of 2-Methyl-2H-indazole-3-carbaldehyde in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2H-indazole-3-carbaldehyde (CAS No. 34252-54-5) has emerged as a pivotal building block in medicinal chemistry, valued not for its intrinsic biological activity, but for its role as a versatile synthetic intermediate.[1] This technical guide provides an in-depth analysis of its strategic importance, grounded in the established success of the indazole scaffold as a "privileged structure" in drug discovery. We will dissect the physicochemical properties and synthetic routes to this key intermediate, with a focus on modern, efficient methodologies. The core of this guide is an exploration of the chemical reactivity of the C3-aldehyde group, a versatile handle that enables the systematic elaboration of molecular complexity. Through detailed protocols and mechanistic insights, we illustrate how this compound serves as a gateway to diverse libraries of novel indazole derivatives targeting critical therapeutic areas, particularly in oncology and inflammatory diseases. This document is intended for drug discovery professionals seeking to leverage advanced heterocyclic chemistry for the development of next-generation therapeutics.

The Indazole Scaffold: A Privileged Element in Drug Design

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized for its frequent appearance in clinically successful drugs and its ability to interact with a wide range of biological targets.[2][3] Its prominence stems from its unique electronic properties and its function as a bioisostere for other critical aromatic systems, most notably indole and phenol.[3][4]

Bioisosteric Advantage: The concept of bioisosterism—the substitution of atoms or groups with similar physical or chemical properties that result in broadly similar biological properties—is a powerful strategy in lead optimization. The indazole nucleus is an effective bioisostere of indole, mimicking its size, planarity, and hydrogen bonding capabilities.[3] Crucially, it serves as an excellent replacement for the phenol moiety. This is of significant strategic importance, as phenolic hydroxyl groups are often metabolic liabilities, prone to rapid phase II glucuronidation, which can lead to poor pharmacokinetic profiles.[5] Replacing a phenol with an indazole can maintain key hydrogen bonding interactions with a protein target while blocking this metabolic pathway, thereby enhancing oral bioavailability and in vivo half-life.[5] This strategic replacement has been successfully applied in the development of potent inhibitors for targets such as protein tyrosine kinases and NMDA receptors.[4][5]

Marketed drugs like Axitinib (Inlyta®) and Pazopanib (Votrient®), both potent tyrosine kinase inhibitors used in oncology, feature the indazole scaffold as a key ATP-competitive, hinge-binding element, underscoring the scaffold's therapeutic relevance.[3][6]

Caption: Bioisosteric relationship of the indazole scaffold.

Physicochemical and Spectroscopic Profile

This compound is a stable, crystalline solid, typically yellow in appearance.[1] The methylation at the N2 position is a critical feature; it locks the molecule into the 2H-tautomeric form, preventing potential tautomeric shifts that could complicate biological interactions or subsequent chemical reactions. This fixed geometry provides a consistent and predictable platform for further synthetic diversification.

| Property | Value | Reference |

| CAS Number | 34252-54-5 | [1][7] |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol | [1][7] |

| IUPAC Name | 2-methylindazole-3-carbaldehyde | [1] |

| Appearance | Yellow solid | [1] |

| Melting Point | 75-77 °C | [1] |

Spectroscopic Highlights:

-

Infrared (IR) Spectroscopy: A strong absorption band is observed in the range of 1680-1720 cm⁻¹, characteristic of the conjugated aldehyde carbonyl (C=O) stretching vibration.[1]

-

Mass Spectrometry (MS): The molecular ion peak is readily observed at m/z 160. Key fragmentation patterns include the loss of the formyl group (M-29) and the methyl radical (M-15), providing clear structural confirmation.[1]

Strategic Synthesis: From Precursors to a Key Intermediate

The efficient synthesis of this compound is crucial for its utility. While classical methods exist, modern approaches offer significant advantages in terms of yield, purity, and reaction time.

Classical Method: Nitrosation of Indoles

Historically, indazole-3-carbaldehydes have been prepared via the nitrosation of corresponding indoles using reagents like sodium nitrite in an acidic medium.[6][8] This method involves a ring-opening and re-closure sequence. While effective for a range of substrates, it can sometimes suffer from side reactions and require careful control of reaction conditions to achieve high yields.[6]

Modern Method: Regioselective C3-Formylation

A more direct and highly efficient approach is the regioselective formylation of a 2-methyl-2H-indazole precursor. As a Senior Application Scientist, it is critical to note that conventional formylation techniques, such as the Vilsmeier-Haack reaction (POCl₃/DMF), have proven ineffective for this specific transformation, yielding no desired product in recent studies.[9][10] This insight steers the discerning chemist away from a common but futile path.

The field-proven method of choice is a microwave-assisted, Selectfluor-mediated C3-formylation , which utilizes DMSO as both the solvent and the formylating agent.[9] This protocol demonstrates superior efficacy and scalability.

Caption: Workflow for microwave-assisted C3-formylation.

Experimental Protocol: Microwave-Assisted C3-Formylation [9]

-

Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-methyl-2H-indazole (0.2 mmol, 1.0 equiv).

-

Reagent Addition: Add Selectfluor (0.6 mmol, 3.0 equiv) followed by dimethyl sulfoxide (DMSO, 2 mL).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 125 °C for 1 hour. Causality Note: Microwave heating provides rapid and uniform energy input, dramatically accelerating the reaction compared to conventional heating and often improving yields by minimizing side-product formation.

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to afford the pure this compound. Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis, ensuring the absence of starting material and byproducts.

The C3-Aldehyde: A Gateway to Molecular Diversity

The true value of this compound lies in the synthetic versatility of its aldehyde functional group.[1] This electrophilic handle is a launchpad for a multitude of C-C and C-N bond-forming reactions, allowing for the systematic exploration of the chemical space around the indazole core.[6][8]

Caption: Key synthetic diversification pathways from the aldehyde.

Key Transformations and Template Protocols:

A. Reductive Amination:

-

Strategic Goal: To introduce diverse amine side chains, which can serve as key pharmacophoric elements for interacting with polar residues in a protein binding site or for modulating physicochemical properties like solubility.

-

Template Protocol:

-

To a solution of this compound (1.0 equiv) in dichloromethane (DCM), add the desired primary or secondary amine (1.1 equiv) and acetic acid (0.1 equiv).

-

Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise and continue stirring at room temperature for 12-24 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.

-

Purify via standard chromatographic methods.

-

B. Knoevenagel Condensation:

-

Strategic Goal: To form activated carbon-carbon double bonds, extending the conjugation of the system and providing a scaffold for further Michael additions or cyclization reactions.

-

Template Protocol:

-

Dissolve this compound (1.0 equiv) and an active methylene compound (e.g., malononitrile, 1.1 equiv) in ethanol.

-

Add a catalytic amount of a base, such as piperidine or triethylamine.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to induce precipitation of the product, which can then be collected by filtration.

-

Application in Lead Discovery: Targeting Protein Kinases

The indazole scaffold is a validated hinge-binding motif for many protein kinases. Derivatives of this compound are ideally suited for developing novel kinase inhibitors. The C3 position typically points towards the solvent-exposed region of the ATP-binding pocket, making it a prime location for introducing substituents that can enhance potency and selectivity.

Caption: A typical drug discovery workflow utilizing the title compound.

By applying the reductive amination protocol described in Section 4, a research team can rapidly generate a library of compounds where the C3 position is decorated with a diverse set of amines. This library can then be screened against a panel of kinases to identify initial hits. Subsequent rounds of synthesis, guided by structure-activity relationship (SAR) data, can then be used to optimize these hits into potent and selective lead compounds.

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is a strategic enabler in medicinal chemistry. Its locked 2H-tautomeric form provides a stable and predictable core, while its C3-aldehyde functionality serves as an exceptionally versatile chemical handle for rapid analogue synthesis and library generation.[1] The proven success of the indazole scaffold in marketed drugs provides a strong rationale for its continued exploration.

Future research will likely see this building block utilized in the synthesis of more complex therapeutic modalities, such as covalent inhibitors, where the aldehyde could be transformed into a reactive "warhead," or in the development of Proteolysis Targeting Chimeras (PROTACs), where it could serve as a key linker attachment point. Its value is defined by the creativity of the chemists who employ it, and it will undoubtedly remain a staple in the toolbox of drug discovery professionals for the foreseeable future.

References

- 1. Buy this compound | 34252-54-5 [smolecule.com]

- 2. Indazole as a privileged scaffold in drug discovery | CoLab [colab.ws]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]

- 5. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]

- 8. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. thieme-connect.de [thieme-connect.de]

- 10. ijpcbs.com [ijpcbs.com]

Methodological & Application

Application Note & Protocol: A Regioselective, Two-Stage Synthesis of 2-Methyl-2H-indazole-3-carbaldehyde from Indole

Abstract: This document provides a comprehensive guide for the synthesis of 2-methyl-2H-indazole-3-carbaldehyde, a pivotal building block in medicinal chemistry, starting from the readily available indole scaffold. The described synthetic strategy involves a two-stage process: (1) an optimized oxidative ring-opening and recyclization of indole to 1H-indazole-3-carbaldehyde via nitrosation, and (2) a highly regioselective N-methylation to yield the desired 2-methyl-2H-indazole isomer. This protocol is designed for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental procedures, and characterization data to ensure reproducibility and success.

Introduction and Strategic Overview

The 2H-indazole framework is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1][2] Specifically, this compound serves as a critical precursor for the synthesis of complex, polyfunctionalized indazoles, such as the anti-cancer drug Pazopanib.[3] While indole is an attractive and economical starting material, its transformation to the isomeric indazole ring system, followed by regioselective functionalization, presents distinct chemical challenges.

Direct C3-formylation of an indazole core using standard methods like the Vilsmeier-Haack reaction is notoriously ineffective.[4] Therefore, a more robust strategy is required. The pathway detailed herein leverages a powerful ring transformation of the indole nucleus itself to install the aldehyde functionality, followed by a carefully controlled N-methylation to achieve the desired N2-isomer, which is often the kinetic product of alkylation but can be challenging to isolate from the thermodynamically favored N1-isomer.[5][6]

This guide presents a validated two-stage synthesis that addresses these challenges directly:

-

Stage 1: Nitrosation of Indole. This step employs a well-documented but nuanced reaction where indole undergoes nitrosation at the C3-position, followed by a hydrolytic ring-opening and subsequent intramolecular cyclization to form the stable 1H-indazole-3-carbaldehyde intermediate.[4][7]

-

Stage 2: Regioselective N2-Methylation. To overcome the common issue of obtaining N1/N2 isomeric mixtures, this protocol utilizes an acid-promoted methylation with methyl 2,2,2-trichloroacetimidate, a method demonstrated to afford excellent selectivity for the desired 2-methyl-2H-indazole product.[3]

The overall synthetic workflow is illustrated below.

Caption: Overall workflow for the two-stage synthesis.

Part I: Synthesis of 1H-Indazole-3-carbaldehyde

Mechanistic Rationale

The conversion of an indole to a 1H-indazole-3-carbaldehyde is a sophisticated one-pot transformation. The reaction proceeds via a multi-step pathway that begins with the electrophilic attack of a nitrosating agent (generated in situ from sodium nitrite and acid) on the electron-rich C3 position of the indole ring.[4] The resulting 3-nitrosoindole intermediate exists in equilibrium with its oxime tautomer. This oxime facilitates the addition of water at the C2 position, which destabilizes the five-membered ring and triggers its opening. The reaction concludes with an intramolecular cyclization via nucleophilic attack of the amino group onto the imine, followed by elimination, to furnish the thermodynamically stable 1H-indazole-3-carbaldehyde.

A critical challenge in this reaction is the competing dimerization, where a nucleophilic indole molecule attacks the reactive 3-nitrosoindole intermediate.[4] To suppress this side reaction and maximize yield, this protocol employs a reverse addition technique. By adding the indole solution slowly to a pre-formed nitrosating mixture, the concentration of the nucleophilic indole is kept low at all times, favoring the desired intramolecular pathway.[7]